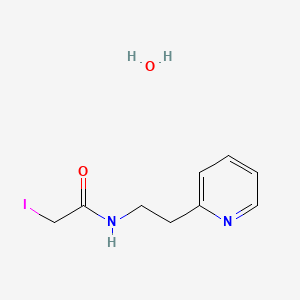

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate

Description

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate is a halogenated acetamide derivative featuring an iodine atom at the 2-position of the acetamide backbone and a 2-(2-pyridyl)ethyl substituent on the nitrogen. The monohydrate form indicates the presence of a water molecule in its crystalline structure, which influences its solubility and stability.

Properties

CAS No. |

73664-47-8 |

|---|---|

Molecular Formula |

C9H13IN2O2 |

Molecular Weight |

308.12 g/mol |

IUPAC Name |

2-iodo-N-(2-pyridin-2-ylethyl)acetamide;hydrate |

InChI |

InChI=1S/C9H11IN2O.H2O/c10-7-9(13)12-6-4-8-3-1-2-5-11-8;/h1-3,5H,4,6-7H2,(H,12,13);1H2 |

InChI Key |

HSFGRSOQKHBNML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=O)CI.O |

Origin of Product |

United States |

Preparation Methods

Formation of N-(2-(2-pyridyl)ethyl)acetamide Intermediate

- The initial step typically involves coupling 2-(2-pyridyl)ethylamine with an acetylating agent such as acetic anhydride or acetyl chloride under mild conditions to form N-(2-(2-pyridyl)ethyl)acetamide.

- Reaction conditions: room temperature to 70°C, in solvents like methanol or dichloromethane, sometimes with a base like triethylamine to neutralize acid byproducts.

Iodination at the 2-Position of Acetamide

- Introduction of the iodine substituent at the 2-position of the acetamide can be achieved by electrophilic iodination.

- Common reagents include molecular iodine (I2) or N-iodosuccinimide (NIS).

- For example, a mixture of the acetamide intermediate and iodine is heated at 70–110°C for several hours in an organic solvent such as acetonitrile or dichloromethane.

- The reaction is monitored by LCMS or TLC to confirm completion.

Use of Catalysts and Bases

- Copper(I) iodide catalysis is reported for related halogenated acetamide compounds, often in the presence of amine ligands such as ethylenediamine or N-methylethylenediamine to improve regioselectivity and yield.

- Bases like potassium carbonate or cesium carbonate are employed to deprotonate intermediates and facilitate nucleophilic substitution reactions.

- Reaction temperatures range from 60 to 110°C, under inert atmosphere to prevent oxidation.

Purification and Formation of Monohydrate

- After iodination and coupling, the crude product is purified by filtration, washing with water and organic solvents (methanol, dichloromethane).

- Recrystallization from solvent mixtures (e.g., methanol/dichloromethane or acetonitrile/water) is used to obtain the monohydrate crystalline form.

- Drying under reduced pressure or mild heating ensures removal of residual solvents while maintaining the monohydrate.

Representative Preparation Procedure (Literature-Informed)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-(2-pyridyl)ethylamine + Acetyl chloride (1 eq), triethylamine, MeOH, 25–70°C | Formation of N-(2-(2-pyridyl)ethyl)acetamide | High yield (>85%), monitored by TLC |

| 2 | N-(2-(2-pyridyl)ethyl)acetamide + I2 (1.2 eq), acetonitrile, 70–110°C, 4–12 h | Electrophilic iodination at 2-position | Moderate yield (~70–80%), LCMS confirmed |

| 3 | Purification by filtration, washing with water and methanol/dichloromethane | Removal of impurities and isolation | Crude product obtained |

| 4 | Recrystallization from methanol/dichloromethane or acetonitrile/water | Formation of monohydrate crystals | Final product purity >98%, monohydrate confirmed by XRD |

Analytical and Research Data Supporting Preparation

- Yield and Purity: Typical yields reported are in the 70–85% range after iodination and purification steps.

- Spectroscopic Confirmation: ^1H NMR and mass spectrometry confirm the structure, with characteristic signals for the pyridyl protons and acetamide NH.

- Crystallography: X-ray diffraction confirms the monohydrate form, showing water molecules integrated into the crystal lattice.

- Catalyst and Ligand Effects: Use of copper(I) iodide with bidentate amine ligands improves regioselectivity and yield in halogenation steps, as per copper-catalyzed benzimidazole syntheses analogs.

Comparative Notes on Related Compounds

| Aspect | Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, Monohydrate | Related 2-iodoacetamide derivatives |

|---|---|---|

| Halogenation | Electrophilic iodination with I2 or NIS | Similar halogenation using NBS for bromination |

| Catalysts | Copper(I) iodide with amine ligands improves yield | Copper catalysis common in regioselective halogenations |

| Solvents | Acetonitrile, methanol, dichloromethane | Similar polar aprotic solvents used |

| Purification | Recrystallization to form monohydrate | Crystallization often used to isolate pure salts |

| Reaction temp. | 70–110°C for iodination | 60–100°C typical for substitution reactions |

Chemical Reactions Analysis

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate involves its interaction with specific molecular targets. The iodine atom and pyridyl group play crucial roles in its binding to target proteins and enzymes . These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

(a) 2-Iodo-N-(pyridine-2-yl)acetamide (PAIL-3)

- Structure : Direct attachment of a pyridine-2-yl group to the acetamide nitrogen.

- Key Differences : Lacks the ethyl spacer between the pyridine and acetamide found in the target compound. This reduces conformational flexibility and may alter binding affinity in coordination complexes.

- Synthesis : Prepared via alkylation of pyridine derivatives with 2-iodoacetamide precursors, yielding ionic liquids for catalytic applications .

(b) N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide (CAS 53527-07-4)

- Structure : Contains a 4-hydroxyphenylethyl group instead of the pyridylethyl moiety.

- Key Differences: The phenolic hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the basic pyridyl nitrogen. Molecular weight: 305.11 g/mol (C10H12INO2) .

(c) 2-Iodo-N-(pyren-1-yl)acetamide (CAS 76936-87-3)

- Structure: Substituted with a pyrene aromatic system, increasing molecular weight (385.20 g/mol, C18H12INO) and lipophilicity.

- Properties : Higher boiling point (587.1°C) and density (1.8 g/cm³) due to extended π-conjugation .

(d) 2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide (CAS 173485-12-6)

- Structure : Incorporates a nitrobenzoxadiazole fluorophore, enabling fluorescence applications.

Physicochemical Properties

*Calculated based on analogous structures.

Biological Activity

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate (CAS No. 73664-47-8) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C9H13IN2O2

- Molecular Weight : 308.12 g/mol

- Structure : The compound features a pyridine ring and an iodine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of acetamide derivatives often stems from their structural characteristics, particularly the presence of halogens and heterocycles. These compounds have been investigated for their antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of acetamide derivatives. For instance, related compounds have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against species like Candida albicans and Aspergillus flavus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-oxo-N-(pyridin-2-ylmethyl)acetamide | E. coli | 15 |

| 2-oxo-N-(pyridin-2-ylmethyl)acetamide | S. aureus | 18 |

| Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)- | C. albicans | 12 |

| Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)- | A. flavus | 14 |

The biological activity of acetamide derivatives can be attributed to their ability to interact with specific molecular targets in microorganisms. Molecular docking studies suggest that these compounds may bind effectively to receptors involved in cell signaling pathways, influencing cellular responses .

Case Studies

- Synthesis and Characterization : A study synthesized a related compound, 2-(2-acetamido-phenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, which demonstrated notable biological activity through various assays including MTT assays for cytotoxicity and antimicrobial screening .

- Copper(II) Complex Formation : The formation of copper(II) complexes with acetamide derivatives has been shown to enhance their antibacterial and antifungal activities. These complexes exhibited higher inhibition rates compared to their uncomplexed counterparts .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Temperature (°C) | Atmosphere | Purification Method | Yield (%) |

|---|---|---|---|---|

| Iodination | 0–5 | N₂ | Recrystallization | 60–70 |

| Amide Coupling | 25–30 | N₂ | Column Chromatography | 75–85 |

| Hydration | 4 (refrigeration) | Air | Vacuum Filtration | >90 |

Which analytical techniques are essential for confirming the structural integrity and purity of 2-iodo-N-(2-(2-pyridyl)ethyl)acetamide monohydrate?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Purity >98% is required for biological assays .

- Mass Spectrometry (MS):

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from:

- Metabolic Instability: Use liver microsomal assays to assess metabolic degradation .

- Solubility Limitations: Adjust formulations using co-solvents (e.g., DMSO/PEG 400) or nanoencapsulation .

- Off-Target Effects: Perform RNA-seq or proteomic profiling in vivo to identify unintended interactions .

Validation Strategy:

- Replicate in vitro assays under physiologically relevant conditions (e.g., serum-containing media).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

What computational methods are suitable for predicting the binding affinity of this compound with target proteins?

Advanced Research Question

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase domains). Focus on iodine’s halogen bonding with residues like Tyr or His .

- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational changes .

- Free Energy Perturbation (FEP): Quantify ΔG binding using FEP+ (Schrödinger) for lead optimization .

Q. Table 2: Computational Workflow

| Step | Software/Tool | Key Parameters | Output Metrics |

|---|---|---|---|

| Docking | AutoDock Vina | Grid size: 25 ų | Binding energy (kcal/mol) |

| MD Simulations | GROMACS | Force field: CHARMM36 | RMSD, RMSF |

| FEP Calculations | Schrödinger FEP+ | Lambda windows: 12 | ΔG Binding |

How should researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

Methodological Answer:

- Absorption: Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

- Metabolism: Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .

- In Vivo PK: Administer intravenously/orally to rodents and collect plasma samples at intervals (0–24 hr). Analyze using LC-MS/MS .

Key Parameters:

- Half-life (t½): Aim for >2 hr for sustained activity.

- Bioavailability (F): Optimize formulations if F < 20% .

What strategies mitigate cytotoxicity discrepancies across cell lines?

Advanced Research Question

Methodological Answer:

- Cell Line Validation: Ensure mycoplasma-free status and consistent passage numbers.

- Assay Selection: Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis) .

- Mechanistic Profiling: Perform transcriptomics to identify cell-specific pathways (e.g., p53 status in HeLa vs. HEK293) .

Contradiction Analysis:

- If IC50 varies >10-fold, validate target expression via Western blot or qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.